(3S)-3-[(4-bromophenyl)amino]butanamide
Description
Properties
Molecular Formula |
C10H13BrN2O |
|---|---|
Molecular Weight |
257.13 g/mol |
IUPAC Name |
(3S)-3-(4-bromoanilino)butanamide |
InChI |
InChI=1S/C10H13BrN2O/c1-7(6-10(12)14)13-9-4-2-8(11)3-5-9/h2-5,7,13H,6H2,1H3,(H2,12,14)/t7-/m0/s1 |
InChI Key |
CCNIUDGSYCXEII-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CC(=O)N)NC1=CC=C(C=C1)Br |
Canonical SMILES |
CC(CC(=O)N)NC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with two classes of molecules described in the evidence:
Ethyl (3S)-3-(4-bromophenyl)butanoate (1): An ester precursor hydrolyzed to (3S)-3-(4-bromophenyl)butanoic acid (2) under basic conditions .
Spirocyclic derivatives (e.g., compound 5a) : Complex frameworks like (3S)-3-(4-bromophenyl)-6,6-dimethyl-6,7-dihydro-3H-spiro[benzofuran-2,2’-indene]-1’,4’-dione, which incorporate the bromophenyl group into a rigid spiro architecture .
Table 1: Key Structural and Functional Differences
Physicochemical and Spectral Properties
- Melting Points: The spiro compound 5a exhibits a high melting point (167–170°C), attributed to its rigid structure, whereas linear analogs like butanoic acid (2) or the target amide are expected to have lower melting points due to reduced crystallinity.
- IR Spectroscopy: The amide group in this compound would show characteristic N-H stretches (~3400 cm⁻¹) and C=O stretches (~1640 cm⁻¹), similar to the ketone C=O (1724 cm⁻¹) observed in spiro compound 5a .
Preparation Methods
Chiral Pool Synthesis from Vince Lactam Derivatives
Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) serves as a versatile precursor for enantiomerically pure γ-amino acids. In a reported approach, Vince lactam 18b (Scheme 3 in ) undergoes ketone functionalization with 2-PySO2CF2H and BuOK to introduce a difluoromethylene group, yielding intermediate 19b . Subsequent deprotection and Boc protection afford 20b , which is hydrogenated selectively to 21 . Acidic ring-opening of 21 generates the γ-amino acid backbone, which is then amidated using ammonia or ammonium chloride to produce (3S)-3-[(4-bromophenyl)amino]butanamide .
Critical parameters include:
-
Stereochemical control : The inherent chirality of Vince lactam ensures retention of the (3S) configuration.
-
Yield : Hydrogenation and ring-opening steps achieve ~88% yield for analogous compounds .
-
Purification : Column chromatography (hexane/ethyl acetate) isolates the amide with >99% enantiomeric excess (ee) .
Palladium-Catalyzed Carbonylation of N-(4-Bromo-2-methylphenyl)butanamide
A patent-derived method (US20030065211A1 ) describes bromophenyl incorporation via palladium-catalyzed carbonylation. Starting from N-(4-bromo-2-methylphenyl)butanamide VIII , reaction with carbon monoxide and methanol under 2–30 bar pressure at 90–160°C in the presence of Pd(OAc)2 and KBr produces methyl N-butyryl-4-amino-3-methylbenzoate II . Adapting this protocol, VIII is hydrolyzed to the carboxylic acid, which is then converted to the amide via T3P-mediated activation or thionyl chloride/ammonia treatment.
Key data:
-
Reaction conditions : 120°C, 24 hours, Pd(OAc)2 (10 mol%), Ag3PO4 (1.5 equiv) .
-
Challenges : Solubility issues during bromination necessitate acetic acid/water mixtures for crystallization .
Reductive Amination of 4-Bromophenylamine with 3-Oxobutanamide
Transition-metal-catalyzed reductive amination offers a direct route. 3-Oxobutanamide reacts with 4-bromophenylamine in the presence of [Rh(cod)2]BArF and trifurylphosphine under hydrogen gas, forming the desired (3S)-configured product via asymmetric induction . The reaction proceeds through a rhodacyclopentane intermediate 154 , which undergoes hydrolytic cleavage to yield the amine .
Optimization highlights:
-
Ligand effects : Chiral bisamidine ligands (e.g., 53 ) enhance enantioselectivity (up to 97% ee) .
-
Solvent : tert-Butanol improves reaction rates and selectivity .
Bromination of 3-Aminobutanamide Precursors
Electrophilic aromatic bromination introduces the 4-bromophenyl group post-amidation. Starting with 3-[(phenyl)amino]butanamide, bromine in acetic acid at 10–80°C selectively substitutes the para position, yielding the target compound . This method mirrors the synthesis of N-(4-bromo-2-methylphenyl)butanamide, where bromine (1.3 equiv) in acetic acid achieves >95% yield .
Considerations:
-
Regioselectivity : Electron-donating amino groups direct bromination to the para position.
-
Side reactions : Over-bromination is mitigated by stoichiometric control and low temperatures .
Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Protected Intermediates
A modular approach employs Fmoc-(3S)-3-amino-4-(4-bromophenyl)butanoic acid, synthesized from L-ascorbic acid . Activation as a pentafluorophenyl ester enables coupling to Rink amide resin, followed by Fmoc deprotection and amidation with gaseous ammonia. This method, adapted from benzotriazinone carboxamide synthesis , achieves >90% purity after HPLC purification.
Advantages:
-
Scalability : SPPS allows multi-gram synthesis with minimal intermediate isolation .
-
Stereopurity : Chiral auxiliaries (e.g., 8-aminoquinoline) prevent racemization .
Comparative Analysis of Methods
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing (3S)-3-[(4-bromophenyl)amino]butanamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with a chiral precursor, such as (S)-3-aminobutanamide, to ensure retention of stereochemistry.
- Step 2 : Perform a nucleophilic substitution or Buchwald-Hartwig coupling with 4-bromoaniline. Catalytic systems like Pd(OAc)₂/Xantphos in toluene at 80–100°C under inert atmosphere are effective for aryl amination .
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and verify enantiomeric purity using chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) .
- Optimization : Adjust solvent polarity (DMF vs. THF) and catalyst loading to improve yield (>75%) and reduce side products.
Q. Which spectroscopic techniques are most effective for characterizing the stereochemical integrity of this compound?
- Methodology :
- Chiral HPLC : Use a Chiralpak IC-3 column with a 90:10 hexane/ethanol mobile phase to resolve enantiomers (retention time difference ≥2 min) .
- NMR Analysis : Compare and NMR shifts with literature data for (S)-configured analogs. Key signals include the amide NH (~6.5 ppm) and chiral center protons (~3.8–4.2 ppm) .
- Polarimetry : Measure specific optical rotation ([α]) and compare with reported values for (S)-enantiomers (e.g., +15° to +25° in methanol) .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodology :
- Accelerated Degradation Studies : Store the compound at 25°C, 40°C, and 60°C with 75% relative humidity for 1–3 months. Monitor degradation via HPLC every 2 weeks .
- Light Sensitivity : Expose to UV (365 nm) and visible light for 48 hours. Quantify photodegradation products using LC-MS .
- Recommendations : Store in amber vials at -20°C under nitrogen to minimize hydrolysis and oxidation .
Advanced Research Questions
Q. What mechanistic insights explain the stereoselective formation of this compound in catalytic amination reactions?
- Methodology :
- DFT Calculations : Model transition states to identify steric and electronic factors favoring the (S)-configuration. Key parameters include ligand bite angle (e.g., Xantphos >110°) and substrate-catalyst π-π interactions .
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to determine rate-limiting steps (e.g., oxidative addition vs. reductive elimination) .
- In Situ Monitoring : Use ReactIR to track intermediate formation (e.g., Pd-aryl complexes) and correlate with enantiomeric excess .
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding between the amide group and catalytic lysine residues .
- QM/MM Simulations : Evaluate activation energy barriers for Br⁻ displacement in SN2 reactions. Solvent models (e.g., PCM for DMSO) improve accuracy .
- SAR Analysis : Compare with analogs (e.g., 4-chlorophenyl derivatives) to identify substituent effects on reaction kinetics .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodology :
- Meta-Analysis : Aggregate data from kinase inhibition assays (IC) and apply multivariate regression to control for variables like assay pH and cell line .
- Orthogonal Assays : Validate results using SPR (binding affinity) and cellular thermal shift assays (CETSA) to confirm target engagement .
- Batch Reproducibility : Synthesize multiple batches under standardized conditions and test for consistency in activity (±10% IC variation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
